molecular formula C10H16O B15170192 (1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one CAS No. 904681-42-1

(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one

Cat. No.: B15170192
CAS No.: 904681-42-1
M. Wt: 152.23 g/mol
InChI Key: ABUUNWMZZZNVIA-HTQZYQBOSA-N
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Description

(1R,6R)-7,7-dimethylbicyclo[420]octan-2-one is a bicyclic ketone compound with a unique structure that features a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often require precise temperature control and the use of catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and continuous flow reactors. This allows for efficient production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Ketones with fused ring systems: Other ketones that feature fused ring systems, such as norbornanone.

Uniqueness

(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one is unique due to its specific stereochemistry and the presence of the dimethyl groups, which can influence its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of (1R,6R)-7,7-dimethylbicyclo[420]octan-2-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

904681-42-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C10H16O/c1-10(2)6-7-8(10)4-3-5-9(7)11/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

ABUUNWMZZZNVIA-HTQZYQBOSA-N

Isomeric SMILES

CC1(C[C@@H]2[C@H]1CCCC2=O)C

Canonical SMILES

CC1(CC2C1CCCC2=O)C

Origin of Product

United States

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